![molecular formula C10H10O5 B11718138 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid is an organic compound that features a furan ring substituted with a dioxolane ring and a propenoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid typically involves the reaction of formylfurancarboxylates with excess ethylene glycol in the presence of p-toluene-sulfonic acid. This reaction forms (1,3-dioxolan-2-yl)furancarboxylates, which can then be further processed to yield the target compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dioxolane ring can be reduced while preserving the furan ring.
Substitution: The propenoic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the dioxolane ring.
Substitution: Substitution reactions can be facilitated by using strong acids or bases as catalysts.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced forms of the dioxolane ring.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The dioxolane ring can also participate in binding interactions, contributing to the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but lacks the propenoic acid group.
2-(1,3-Dioxolan-2-yl)furan: Similar structure but lacks the propenoic acid group.
Propriétés
Formule moléculaire |
C10H10O5 |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)4-2-7-1-3-8(15-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
Clé InChI |
GZFQHYWZHYICQS-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)
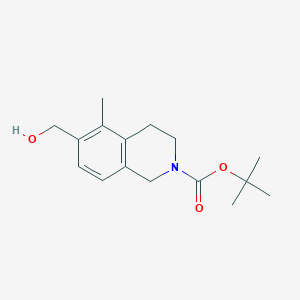
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)

![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
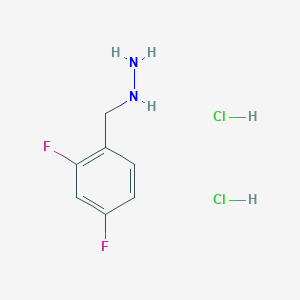


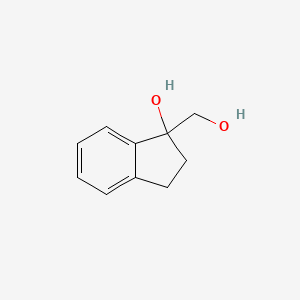
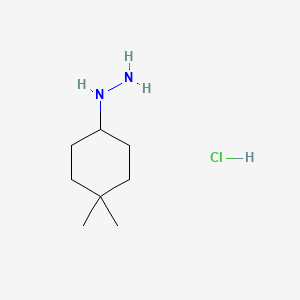
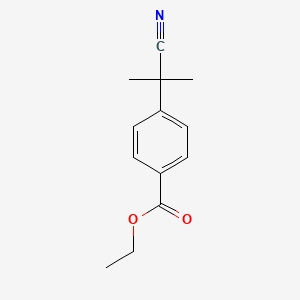
![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)
